
1-Fluoro-2-iodobenzene
Overview
Description
1-Fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with both a fluorine and an iodine atom. This compound is a clear, light yellow liquid and is known for its utility in various organic synthesis reactions due to the presence of both halogen atoms, which can participate in diverse chemical transformations .
Preparation Methods
Preparation via Diazotization and Iodination of 2-Fluoroaniline Derivatives
A well-documented and industrially viable method involves the diazotization of 2-fluoroaniline followed by iodination. This method leverages the formation of a diazonium salt intermediate, which is then substituted by iodide ions.
Reaction Sequence
- Starting Material: 2-fluoroaniline or a substituted derivative such as 1-fluoro-2-amino-3-nitrobenzene.
- Diazotization: Treatment with sodium nitrite under acidic conditions (e.g., sulfuric acid) at low temperature to form the diazonium salt.
- Iodination: Addition of potassium iodide or hydrogen iodide to replace the diazonium group with iodine, yielding 1-fluoro-2-iodobenzene.
Example from Patent Literature
A detailed preparation method for a related compound, 1-fluoro-2-bromo-3-iodobenzene, provides insight into the iodination step applicable to this compound:
Step | Reagents & Conditions | Description | Yield |
---|---|---|---|
1. Diazotization bromination | 1-fluoro-2-amino-3-nitrobenzene, NaNO2, H2SO4, CuBr | Formation of 1-fluoro-2-bromo-3-nitrobenzene | High |
2. Reduction | Raney nickel catalyst, H2, methanol or isopropanol, 1 MPa, room temp, 5 h | Reduction to 1-fluoro-2-bromo-3-aminobenzene | 97-98% |
3. Diazotization iodination | NaNO2, H2SO4, KI or HI, water, room temp, 2-4 h | Conversion to 1-fluoro-2-bromo-3-iodobenzene | 75-80% |
This method highlights the mild reaction conditions (room temperature, atmospheric pressure), high safety, and good iodine utilization efficiency. The iodination step involves careful control of molar ratios and reaction times to maximize yield and purity.
Detailed Reaction Conditions and Parameters
Diazotization and Iodination Step
- Solvent: Water is preferred for diazotization.
- Acid: Concentrated sulfuric acid (approx. 408 g/mol relative to amine) to maintain acidic conditions.
- Molar Ratios:
- Amine to sodium nitrite: ~1:1.09
- Amine to iodide source (KI or HI): ~1:1.15
- Temperature: Room temperature (20-25 °C)
- Reaction Time: Sodium nitrite added dropwise over ~2 hours, followed by 1 hour stirring; iodide added dropwise over ~2 hours, followed by 2 hours stirring.
- Workup: Extraction with methylene chloride, sequential washing with sodium sulfite, sodium hydroxide, and water, then concentration and distillation under reduced pressure.
Reduction Step
- Catalyst: Raney nickel (0.1 weight ratio to substrate)
- Hydrogen Pressure: 1 MPa
- Solvent: Methanol or isopropanol
- Temperature: Room temperature
- Time: 5 hours
- Yield: 97-98%
Alternative Methods and Considerations
Balz–Schiemann Reaction for Fluorinated Aromatics
While the Balz–Schiemann reaction is a classical method for introducing fluorine via diazonium tetrafluoroborate salts, its direct application to this compound is limited. However, photochemical fluorodediazoniation in continuous flow has been reported for related fluorinated compounds, indicating potential for adaptation.
Halogen Exchange
Direct halogen exchange (Finkelstein-type reactions) on fluorobenzenes to introduce iodine is generally challenging due to the strong C–F bond and the reactivity differences between halogens.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
---|---|---|---|---|---|
Diazotization-Iodination | 2-fluoroaniline or 1-fluoro-2-amino-3-nitrobenzene | NaNO2, H2SO4, KI or HI | Room temp, aqueous acidic | 75-80% (iodination step) | Mild, scalable, high iodine utilization |
Reduction of Nitro to Amino | 1-fluoro-2-bromo-3-nitrobenzene | Raney Ni, H2, MeOH or iPrOH | 1 MPa H2, room temp, 5 h | 97-98% | High selectivity, mild conditions |
Balz–Schiemann (for fluorination) | 2-fluoroaniline | tBuONO, BF3·Et2O, UV light | Photochemical, continuous flow | High selectivity for fluorination | Not directly for iodination |
Research Findings and Industrial Relevance
- The diazotization-iodination route is favored industrially due to its safety, mild conditions, and cost-effectiveness.
- The use of Raney nickel for reduction is well-established, providing high yields and operational simplicity.
- The iodination step’s efficiency is enhanced by controlling molar ratios and reaction times, minimizing iodine loss.
- Extraction and washing steps are critical for product purity and removal of inorganic byproducts.
- The method is adaptable for scale-up, with low equipment requirements and room temperature operation.
Chemical Reactions Analysis
1-Fluoro-2-iodobenzene undergoes various types of chemical reactions:
Substitution Reactions: Due to the presence of both fluorine and iodine, this compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
1-Fluoro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: In medicinal chemistry, it is used to synthesize potential pharmaceutical compounds.
Material Science: The compound is also used in the development of new materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodobenzene in chemical reactions typically involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive. In coupling reactions, the iodine atom is often replaced by a new carbon-carbon bond through the action of a metal catalyst, such as palladium or copper . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Fluoro-2-iodobenzene can be compared with other halogenated benzenes:
2-Fluoroiodobenzene: This compound is similar but has the fluorine and iodine atoms in different positions on the benzene ring.
1-Fluoro-4-iodobenzene: This is another isomer where the fluorine and iodine atoms are positioned para to each other.
Iodobenzene: Lacking the fluorine atom, iodobenzene is less reactive in certain types of reactions compared to this compound.
Biological Activity
1-Fluoro-2-iodobenzene (CAS Number: 348-52-7) is an organofluorine compound that has garnered attention in various fields of research, particularly due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHFI |
Molecular Weight | 222.00 g/mol |
Density | 1.9 ± 0.1 g/cm³ |
Boiling Point | 189.3 ± 13.0 °C |
Melting Point | -41 to -40 °C |
Flash Point | 71.1 ± 0.0 °C |
LogP | 3.21 |
These properties make it a suitable candidate for various chemical reactions, including electrophilic aromatic substitution and other functionalization processes.
Synthesis and Reactivity
This compound can be synthesized through various methods, including halogenation reactions involving iodobenzene and fluorinating agents. Its reactivity is influenced by both the iodine and fluorine substituents, which can modulate the electronic properties of the aromatic ring, affecting its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of derivatives of this compound. For instance, in a comparative study of antibiotic activities, derivatives containing this compound exhibited varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating significant potency .
Table: Antimicrobial Activity of this compound Derivatives
Compound | MIC against S. aureus (µg/mL) | MIC against B. subtilis (µg/mL) |
---|---|---|
Moiramide B | 1 | 2 |
Alkynyl derivative | 4 | 8 |
Triazole derivative | No significant activity | No significant activity |
Cytotoxicity Studies
In terms of cytotoxicity, studies have shown that while some derivatives exhibit potent antibacterial properties, they do not significantly affect HepG2 liver cancer cells, indicating a favorable safety profile for potential therapeutic applications .
Case Studies
- Antibiotic Activity : A study evaluated the antibiotic effects of moiramide B derivatives synthesized from this compound against various bacterial strains. The results indicated that while moiramide B was highly effective, modifications to its structure led to variations in activity, suggesting that the presence of the fluorine and iodine atoms plays a crucial role in its biological efficacy .
- Functionalization Reactions : The compound has also been utilized in oxidative functionalization reactions where it demonstrated regioselectivity that differed from common hypervalent iodine reagents. This property was exploited to synthesize products with high selectivity for specific cyclization pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-fluoro-2-iodobenzene, and how can researchers optimize reaction yields?
this compound is typically synthesized via halogen-exchange reactions or electrophilic aromatic substitution. A common method involves treating 2-fluoroaniline with iodine monochloride (ICl) in the presence of a nitrosating agent to form the diazonium salt intermediate, followed by decomposition to yield the final product . Optimization strategies include:
- Temperature control : Maintaining low temperatures (<5°C) during diazotization to prevent side reactions.
- Catalyst selection : Using copper(I) iodide to enhance regioselectivity in halogenation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Key characterization methods include:
- NMR spectroscopy : <sup>19</sup>F NMR (δ ≈ -110 ppm for aromatic fluorine) and <sup>1</sup>H NMR (splitting patterns confirm substitution positions) .
- Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z ≈ 222 for [M]<sup>+</sup>) .
- Elemental analysis : Validate C, H, F, and I composition (theoretical: C 32.47%, H 1.82%, F 8.55%, I 57.16%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: ~0.1 mmHg at 25°C) .
- Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C to prevent photodecomposition and iodine loss .
Advanced Research Questions
Q. How does the electronic interplay between fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
The ortho -fluorine group exerts a strong electron-withdrawing effect, polarizing the C–I bond and enhancing its susceptibility to oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance between fluorine and bulky catalysts (e.g., Pd(PPh3)4) can reduce reaction efficiency. Researchers should:
- Screen ligands (e.g., XPhos) to balance steric and electronic effects.
- Monitor reaction kinetics via <sup>19</sup>F NMR to detect intermediate formation .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies arise due to limited toxicological studies. For example:
- Carcinogenicity : IARC and ACGIH classify it as non-carcinogenic, but some rodent studies suggest thyroid disruption via iodide release .
- Acute toxicity : LD50 data are unavailable; extrapolate from structurally similar aryl halides (e.g., 1-fluoro-4-iodobenzene).
Methodological recommendation : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and compare with computational models (e.g., QSAR) .
Q. What strategies mitigate decomposition of this compound under high-temperature or acidic conditions?
Decomposition pathways include:
- Hydrolysis : Iodine substitution by hydroxyl groups in aqueous acidic media.
- Thermal degradation : Formation of HF and iodine radicals above 200°C.
Preventive measures : - Add stabilizers (e.g., BHT) to scavenge free radicals.
- Use anhydrous solvents (e.g., THF) and avoid prolonged heating .
Q. Key Considerations for Methodological Rigor
- Synthesis reproducibility : Report detailed reaction conditions (e.g., stoichiometry, purification steps) per journal guidelines .
- Data transparency : Provide raw spectral data in supplementary materials to validate purity (>95% by HPLC) .
- Ethical compliance : Adhere to institutional guidelines for halogenated waste disposal .
Properties
IUPAC Name |
1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHUGKGZNOULKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059842 | |
Record name | o-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-52-7 | |
Record name | 1-Fluoro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoro-2-iodobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.889 | |
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